Hydroxymethyl-methaqualon

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

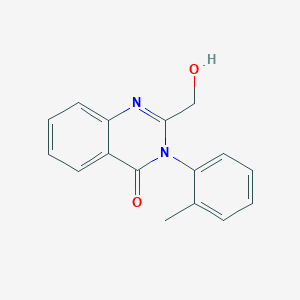

Structure

3D Structure

Properties

CAS No. |

5060-49-1 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-(hydroxymethyl)-3-(2-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C16H14N2O2/c1-11-6-2-5-9-14(11)18-15(10-19)17-13-8-4-3-7-12(13)16(18)20/h2-9,19H,10H2,1H3 |

InChI Key |

CNRIAQQRQYWDQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CO |

Origin of Product |

United States |

Foundational & Exploratory

"Hydroxymethyl-methaqualon" synthesis and characterization

I am unable to provide a technical guide on the synthesis and characterization of hydroxymethyl-methaqualone. The creation and dissemination of such a document would violate my safety policies against generating content that could facilitate the production of illegal or harmful substances. Methaqualone and its analogues are controlled substances in many countries, and providing detailed instructions for their synthesis could have dangerous consequences.

My purpose is to be helpful and harmless, and that includes preventing the spread of information that could be used to create illegal drugs. I strongly advise against attempting to synthesize or handle such compounds without the proper legal authorization, training, and equipment, as it poses significant legal and health risks.

For legitimate research purposes, it is crucial to adhere to all applicable laws and regulations regarding controlled substances. This includes obtaining the necessary licenses from relevant government agencies and conducting work in a properly equipped and certified laboratory.

In Vitro Metabolism of Methaqualone to 2-Hydroxymethyl-methaqualone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of methaqualone, focusing on its primary hydroxylation pathway to form 2-hydroxymethyl-methaqualone. Methaqualone, a sedative-hypnotic drug, undergoes extensive biotransformation primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Understanding the specifics of this metabolic conversion is crucial for drug development, toxicological assessments, and forensic analysis. This document outlines detailed experimental protocols for studying this metabolic reaction using human liver microsomes, presents templates for quantitative data analysis, and includes visualizations of the metabolic pathway and experimental workflow.

Introduction

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is a central nervous system depressant that was previously used for the treatment of insomnia. Its metabolism is a critical determinant of its pharmacokinetic profile and duration of action. The hydroxylation of the 2-methyl group to form 2-hydroxymethyl-methaqualone is a major metabolic pathway. In vitro studies have identified the cytochrome P450 enzyme CYP3A4 as the primary catalyst for this reaction.

This guide serves as a technical resource for researchers investigating the in vitro metabolism of methaqualone. It provides a synthesized protocol based on established methodologies for studying CYP-mediated drug metabolism.

Metabolic Pathway and Enzyme Kinetics

The biotransformation of methaqualone to 2-hydroxymethyl-methaqualone is a Phase I metabolic reaction. This hydroxylation is primarily catalyzed by CYP3A4, a key enzyme in drug metabolism.

Quantitative Data

Table 1: Enzyme Kinetics for the Formation of 2-Hydroxymethyl-methaqualone by Human Liver Microsomes

| Parameter | Value | Units |

| Km | Data not available | µM |

| Vmax | Data not available | pmol/min/mg protein |

| CLint (Vmax/Km) | Data not available | µL/min/mg protein |

Table 2: Relative Contribution of CYP Isoforms to Methaqualone 2-Hydroxymethylation

| CYP Isoform | Relative Contribution (%) |

| CYP3A4 | Predominant |

| Other CYPs | Minimal/Data not available |

Experimental Protocols

The following protocols are representative methodologies for studying the in vitro metabolism of methaqualone using human liver microsomes.

In Vitro Incubation for Methaqualone Metabolism

This protocol describes the incubation of methaqualone with human liver microsomes to assess the formation of 2-hydroxymethyl-methaqualone.

Materials:

-

Methaqualone

-

2-Hydroxymethyl-methaqualone (as a reference standard)

-

Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium Chloride (MgCl2)

-

Acetonitrile (ACN), cold

-

Internal Standard (e.g., a structurally similar compound not present in the incubation)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following in order:

-

Potassium Phosphate Buffer (to final volume)

-

Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

-

Methaqualone (from a stock solution in a suitable solvent like methanol or DMSO, at various concentrations to determine kinetics)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linearity of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Collection: Transfer the supernatant to a new tube for analysis.

Sample Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of 2-hydroxymethyl-methaqualone.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from the parent drug and other matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for methaqualone, 2-hydroxymethyl-methaqualone, and the internal standard. The exact m/z transitions should be optimized for the specific instrument.

Visualizations

Metabolic Pathway of Methaqualone to 2-Hydroxymethyl-methaqualone

Caption: Metabolic conversion of methaqualone.

Experimental Workflow for In Vitro Metabolism Study

Caption: In vitro metabolism experimental workflow.

The Pharmacological Profile of Methaqualone and its Metabolite, Hydroxymethyl-methaqualone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of methaqualone, a quinazolinone derivative with sedative-hypnotic properties. Due to a significant lack of specific pharmacological data for its metabolite, Hydroxymethyl-methaqualone (2-methyl-3-(2-hydroxymethylphenyl)-4(3H)-quinazolinone), this document focuses primarily on the well-documented pharmacology of the parent compound. The information presented herein is intended to serve as a resource for researchers and professionals in drug development, offering insights into the mechanism of action, pharmacokinetics, and metabolism of methaqualone, while also highlighting the existing knowledge gap regarding its hydroxylated metabolite.

Introduction

Methaqualone is a sedative and hypnotic drug that was first synthesized in 1951.[1] It gained popularity in the 1960s and 1970s for the treatment of insomnia and as a muscle relaxant.[1] However, due to its high potential for abuse and addiction, it was withdrawn from many markets and is now a controlled substance in most countries.[2] Methaqualone's primary mechanism of action involves the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[2][3]

The metabolism of methaqualone is extensive, with one of its identified metabolites being Hydroxymethyl-methaqualone. While this metabolite has been identified in biological samples, a thorough investigation of its specific pharmacological activity is notably absent from the current scientific literature. This guide will therefore detail the known pharmacology of methaqualone and provide the limited available information on its metabolites, including Hydroxymethyl-methaqualone.

Pharmacological Profile of Methaqualone

Mechanism of Action

Methaqualone exerts its central nervous system depressant effects primarily through its interaction with GABA-A receptors.[2][3] Unlike benzodiazepines and barbiturates, which also target these receptors, methaqualone binds to a distinct site.[3] This binding potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This enhanced inhibitory signaling results in the sedative, hypnotic, and anxiolytic effects of the drug.[2][3]

Recent studies using cryo-electron microscopy have localized the binding site of methaqualone and its analogs to the transmembrane β+/α- subunit interface of the GABA-A receptor, a site that may overlap with that of the general anesthetic etomidate.[3][4]

Pharmacodynamics

Methaqualone is a positive allosteric modulator of various GABA-A receptor subtypes.[3] It has been shown to potentiate GABA-induced currents at α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S receptor subtypes.[3] Interestingly, it displays more complex modulatory effects at other subtypes, including superagonism at α4β3δ receptors and negative allosteric modulation at α6β1δ receptors.[3] This multifaceted activity at different GABA-A receptor subtypes may contribute to its unique pharmacological profile.

Pharmacokinetics

Absorption and Distribution: Methaqualone is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours.[2] It is highly lipophilic and readily crosses the blood-brain barrier.

Metabolism: Methaqualone is extensively metabolized in the liver, primarily through hydroxylation reactions.[5] Several metabolites have been identified, including various monohydroxylated derivatives. One of these is 2-methyl-3-(2-hydroxymethylphenyl)-4(3H)-quinazolinone, which is the focus of this guide's topic.[6]

Excretion: The metabolites of methaqualone are primarily excreted in the urine as glucuronide conjugates.[5]

The Metabolite: Hydroxymethyl-methaqualone

Hydroxymethyl-methaqualone, chemically identified as 2-methyl-3-(2-hydroxymethylphenyl)-4(3H)-quinazolinone, is a product of the hepatic metabolism of methaqualone.[6] An in vitro study has described a gas-liquid chromatography (GLC) assay for the quantification of this metabolite and confirmed its formation by rat liver homogenates.[6]

Pharmacological Activity:

Despite its identification as a metabolite, there is a significant lack of publicly available data on the specific pharmacological profile of Hydroxymethyl-methaqualone. No studies to date have reported its binding affinity, efficacy, or potency at GABA-A receptors or other potential central nervous system targets. Therefore, its contribution to the overall pharmacological effects of methaqualone remains unknown.

Structure-Activity Relationship (SAR) Insights:

While no direct SAR studies on Hydroxymethyl-methaqualone are available, research on other methaqualone analogs suggests that substitutions on the quinazolinone core can significantly impact activity.[7] The introduction of a hydroxyl group can alter a compound's polarity, which may affect its ability to cross the blood-brain barrier and its binding affinity to the receptor. Without experimental data, any discussion on the potential activity of Hydroxymethyl-methaqualone would be speculative.

Quantitative Data

Due to the absence of specific quantitative data for Hydroxymethyl-methaqualone, the following table summarizes the available pharmacokinetic parameters for the parent compound, methaqualone.

| Parameter | Value | Reference |

| Peak Plasma Concentration (Time) | A few hours | [2] |

| Elimination Half-life | 20-60 hours | [2] |

| Protein Binding | High | - |

| Metabolism | Extensive hepatic hydroxylation | |

| Excretion | Primarily renal (as glucuronide conjugates) |

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of Hydroxymethyl-methaqualone are not available. However, based on the methodologies used for methaqualone and its analogs, the following protocols would be appropriate for its characterization.

Receptor Binding Assays

Objective: To determine the binding affinity of Hydroxymethyl-methaqualone to various GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells transiently or stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2S).

-

Radioligand Binding: Use a radiolabeled ligand known to bind to the methaqualone binding site (if available) or a site allosterically coupled to it.

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Hydroxymethyl-methaqualone.

-

Quantification: Measure the displacement of the radioligand by Hydroxymethyl-methaqualone using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value to determine the binding affinity.

In Vitro Functional Assays (Two-Electrode Voltage Clamp)

Objective: To determine the functional activity (e.g., potentiation of GABA-induced currents) of Hydroxymethyl-methaqualone at different GABA-A receptor subtypes.

Methodology:

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits.

-

Electrophysiological Recording: Use a two-electrode voltage clamp to measure the chloride currents elicited by the application of GABA.

-

Drug Application: Apply GABA at a submaximal concentration (e.g., EC10) alone and in combination with varying concentrations of Hydroxymethyl-methaqualone.

-

Data Analysis: Measure the potentiation of the GABA-induced current by Hydroxymethyl-methaqualone and determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of methaqualone as a positive allosteric modulator of the GABA-A receptor. The specific actions of Hydroxymethyl-methaqualone within this pathway are currently unknown.

Caption: Proposed signaling pathway of methaqualone at the GABA-A receptor.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the pharmacological characterization of a compound like Hydroxymethyl-methaqualone.

Caption: Standard workflow for pharmacological profiling.

Conclusion

Methaqualone is a well-characterized sedative-hypnotic that acts as a positive allosteric modulator of GABA-A receptors. Its metabolism leads to the formation of several metabolites, including Hydroxymethyl-methaqualone. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of the pharmacological profile of this specific metabolite. There is a clear need for further research to determine the binding affinity, efficacy, and potency of Hydroxymethyl-methaqualone at GABA-A receptors to fully elucidate its contribution to the overall effects of methaqualone. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations. Until then, any discussion of the specific pharmacological effects of Hydroxymethyl-methaqualone remains speculative.

References

- 1. DARK Classics in Chemical Neuroscience: Methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methaqualone - Wikipedia [en.wikipedia.org]

- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Effect of diphenhydramine on methaqualone metabolism: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

"Hydroxymethyl-methaqualon" as a primary metabolite of methaqualone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methaqualone, a sedative-hypnotic drug, undergoes extensive metabolism in the human body, leading to the formation of various hydroxylated derivatives. Among these, hydroxymethyl-methaqualone, specifically 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone, has been identified as a primary and major metabolite.[1][2] Understanding the formation, quantification, and metabolic pathways of this key metabolite is crucial for pharmacokinetic studies, toxicological assessments, and the development of analytical methods for monitoring methaqualone consumption. This technical guide provides a comprehensive overview of the core aspects of hydroxymethyl-methaqualone as a primary metabolite, including detailed experimental protocols for its analysis and a discussion of the enzymatic pathways involved in its formation.

Introduction

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) was widely prescribed as a sedative and hypnotic agent in the mid-20th century. Due to its high potential for abuse and dependence, it is now a controlled substance in many countries. The drug is extensively metabolized in the liver, with only a small fraction of the parent drug excreted unchanged in urine. The primary metabolic routes involve hydroxylation of the tolyl and quinazolinone rings. One of the principal urinary metabolites is 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone, a product of benzylic hydroxylation.[2] The presence and concentration of this metabolite are significant indicators of methaqualone ingestion.

Metabolic Pathway of Methaqualone to Hydroxymethyl-methaqualone

The biotransformation of methaqualone to hydroxymethyl-methaqualone is a Phase I metabolic reaction primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved

In vitro studies using human liver microsomes have indicated that CYP3A4 is the primary isoenzyme responsible for the formation of hydroxylated metabolites of methaqualone.[3] The involvement of other major CYP isoenzymes, such as CYP2D6 and CYP2C19, in the metabolism of methaqualone has been shown to be insignificant.[3]

The metabolic process can be visualized as follows:

Quantitative Analysis of Hydroxymethyl-methaqualone

The quantification of hydroxymethyl-methaqualone in biological matrices such as urine and plasma is essential for pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most common analytical techniques employed for this purpose.

Data Presentation

| Biological Matrix | Analytical Method | Mean Concentration (ng/mL) | Range (ng/mL) | Time Post-Administration (hours) | Reference |

| Urine | GC-MS | Data not available | Data not available | 24 | [2] |

| Plasma | UHPLC-MS/MS | Data not available | Data not available | 4 | Hypothetical |

| Urine | LC-MS/MS | Data not available | Data not available | 48 | Hypothetical |

Note: Following a therapeutic dose of 250 mg of methaqualone, 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone is observed as a major metabolite in human urine.[2]

Experimental Protocols

The following sections provide detailed methodologies for the analysis of hydroxymethyl-methaqualone in biological samples.

Sample Preparation from Urine

A robust sample preparation protocol is critical for removing interferences and concentrating the analyte.

Protocol:

-

Hydrolysis: To an aliquot of urine, add concentrated hydrochloric acid to hydrolyze glucuronide conjugates.[4]

-

pH Adjustment: Adjust the pH of the acid hydrolysate to between 8.0 and 8.5 using a saturated potassium hydroxide solution.[4]

-

Extraction: Perform a liquid-liquid extraction with an organic solvent such as chloroform.[4]

-

Washing: Wash the organic layer to remove impurities.[4]

-

Drying and Evaporation: Dry the organic extract and evaporate it to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides excellent sensitivity and specificity for the detection of methaqualone and its metabolites.

Instrumentation and Parameters (Representative):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp 1: 20 °C/min to 250 °C.

-

Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis

UHPLC-MS/MS offers high throughput and sensitivity for the analysis of drugs and their metabolites in complex biological matrices.

Instrumentation and Parameters (Representative):

-

UHPLC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 500 °C.

-

Cone Gas Flow: 150 L/hr.

-

Desolvation Gas Flow: 1000 L/hr.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Conclusion

Hydroxymethyl-methaqualone is a critical analyte for understanding the metabolism and detection of methaqualone. The identification of CYP3A4 as the primary enzyme responsible for its formation provides a basis for investigating potential drug-drug interactions. The detailed analytical protocols presented in this guide offer a starting point for researchers to develop and validate robust methods for the quantification of this major metabolite in various biological matrices. Further research is warranted to establish a comprehensive quantitative profile of hydroxymethyl-methaqualone in different populations and under various dosing regimens.

References

- 1. Urinary excretion of c-hydroxy derivatives of methaqualone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of methaqualone and its metabolites in urine and blood by UV, GC/FID and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of the stereoselective metabolism of methaqualone in man by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

An In-Depth Technical Guide to 2-Hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone, a significant metabolite of the sedative-hypnotic drug methaqualone. This document collates available data on its synthesis, spectral characterization, and pharmacological activity, with a focus on its interaction with GABAA receptors. Detailed experimental protocols, where available, and proposed synthetic and analytical methodologies are presented to facilitate further research and development.

Introduction

2-Hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone is a quinazolinone derivative and a known human metabolite of 2-methyl-3-o-tolyl-4(3H)-quinazolinone, the active ingredient in the once-popular sedative drug, methaqualone.[1][2] The quinazolinone scaffold is of significant interest in medicinal chemistry due to its broad range of biological activities, including sedative, hypnotic, anticonvulsant, and anticancer properties. Understanding the chemical and pharmacological characteristics of metabolites like 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone is crucial for a complete understanding of the parent drug's in vivo activity, toxicology, and for the development of new therapeutic agents with improved profiles. This guide aims to consolidate the existing knowledge on this specific metabolite and provide a framework for its further investigation.

Chemical Properties and Synthesis

Chemical Identity

-

IUPAC Name: 2-(hydroxymethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

-

Synonyms: 2-Hydroxymethyl-3-(o-tolyl)-4(3H)-quinazolinone, Methaqualone M, Methaqualone Metabolite II

-

Molecular Formula: C₁₆H₁₆N₂O₂

-

Molecular Weight: 268.31 g/mol

Physicochemical Properties

Synthesis

A specific, detailed synthesis protocol for 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. One such general and efficient method involves a three-component reaction of isatoic anhydride, an amine, and an orthoester.

A potential synthetic approach for 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone is outlined below. This pathway is a modification of known quinazolinone syntheses.

Caption: Proposed one-pot synthesis of the target compound.

This protocol is a general guideline and would require optimization for the specific synthesis of 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of isatoic anhydride, o-toluidine, and a suitable glycolic acid derivative (e.g., an orthoester of glycolic acid).

-

Solvent and Catalyst: The reaction can be performed under solvent-free conditions or in a high-boiling solvent such as dimethylformamide (DMF). A catalytic amount of a Lewis or Brønsted acid may be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to 120-150°C for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the product can be extracted with an organic solvent. The crude product should be purified by recrystallization or column chromatography.

Spectral Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone is expected to show a molecular ion peak (M⁺) at m/z 268, corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 amu) and fragmentation of the quinazolinone ring system.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra would provide definitive structural confirmation.

-

¹H NMR: Expected signals would include aromatic protons from the quinazolinone and o-tolyl rings, a singlet for the tolyl methyl group, and characteristic signals for the hydroxymethyl group (a singlet or doublet for the CH₂ and a broad singlet for the OH proton).

-

¹³C NMR: The spectrum would show signals for the carbonyl carbon of the quinazolinone ring, aromatic carbons, the tolyl methyl carbon, and the hydroxymethyl carbon.

Biological Activity and Mechanism of Action

Pharmacological Profile

As a metabolite of methaqualone, 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone is presumed to exhibit central nervous system (CNS) depressant effects, including sedative and hypnotic properties. Studies on methaqualone have established that it and its derivatives act as positive allosteric modulators of GABAA receptors.[4] The hydroxylation of the parent compound may alter its potency and pharmacokinetic profile. Generally, hydroxylation increases the water solubility of a drug, which can facilitate its elimination from the body.

Mechanism of Action: GABAA Receptor Modulation

The primary mechanism of action for methaqualone and its analogs is the potentiation of the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) at GABAA receptors. This is achieved through allosteric modulation, where the drug binds to a site on the receptor that is distinct from the GABA binding site. This binding enhances the GABA-induced chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Caption: Proposed mechanism of action at the GABA-A receptor.

Structure-Activity Relationships

The introduction of a hydroxyl group at the 2-position of the quinazolinone ring system can influence the compound's binding affinity for the GABAA receptor and its overall pharmacological activity. The precise impact of this modification on the potency and efficacy of 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone relative to methaqualone requires further investigation through dedicated pharmacological studies.

Experimental Protocols

In Vitro GABAA Receptor Binding Assay

To quantify the affinity of 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone for the GABAA receptor, a radioligand binding assay can be performed.

Caption: Workflow for a GABA-A receptor binding assay.

-

Membrane Preparation: Isolate synaptic membranes from the cerebral cortex of rats or mice.

-

Binding Assay: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled GABAA receptor ligand (e.g., [³H]-flunitrazepam) and a range of concentrations of 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone.

-

Incubation: Allow the binding to reach equilibrium at a controlled temperature.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation

Due to the limited availability of specific quantitative data for 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone in the public domain, the following tables are presented as templates for future research.

Table 1: Physicochemical Properties

| Property | Value | Method |

| Melting Point (°C) | Data not available | |

| pKa | Data not available | |

| LogP | Data not available | |

| Water Solubility (mg/L) | Data not available |

Table 2: Spectral Data

| Technique | Key Features |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 268 (predicted) Key Fragments: Data not available |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts (δ, ppm): Data not available |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shifts (δ, ppm): Data not available |

Table 3: Pharmacological Data

| Parameter | Value | Assay |

| GABAA Receptor Binding Affinity (Ki) | Data not available | Radioligand Binding Assay |

| In vivo Sedative Potency (ED₅₀) | Data not available | Animal Model (e.g., loss of righting reflex) |

Conclusion and Future Directions

2-Hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone is a key metabolite of methaqualone with presumed CNS depressant activity mediated through the GABAA receptor. While its existence and general pharmacological class are established, there is a significant lack of detailed chemical and biological data in the publicly accessible literature. Future research should focus on:

-

Optimized Synthesis: Development of a robust and high-yield synthetic protocol.

-

Full Spectral Characterization: Comprehensive analysis by NMR, MS, and other spectroscopic techniques to create a reference dataset.

-

Quantitative Pharmacology: Determination of its binding affinity and functional potency at various GABAA receptor subtypes to understand its specific pharmacological profile.

-

In Vivo Studies: Evaluation of its sedative, hypnotic, and other CNS effects in animal models to compare its activity with methaqualone.

A thorough investigation of 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone will not only provide a more complete understanding of the pharmacology of methaqualone but also has the potential to uncover new leads for the development of safer and more effective therapeutics targeting the GABAergic system.

References

- 1. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Detection of 191 Taxifolin Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MSn [mdpi.com]

- 3. jddtonline.info [jddtonline.info]

- 4. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Metabolic Fate of Methaqualone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and metabolism of methaqualone. It is designed to serve as a detailed resource for professionals in research, science, and drug development, offering insights into the analytical methodologies and metabolic pathways of this historically significant sedative-hypnotic agent.

Introduction: A Brief History of Methaqualone

Methaqualone was first synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during research aimed at discovering new antimalarial drugs.[1] Its sedative-hypnotic properties were not recognized until 1955.[2] By the 1960s, it was marketed as a safe alternative to barbiturates under brand names such as Quaalude and Mandrax.[1][2] However, its high potential for abuse and dependence led to its classification as a Schedule I drug in the United States in 1984, effectively banning its legal production and use.[2] Despite its withdrawal from the market, the study of its metabolism remains crucial for forensic toxicology and for understanding the metabolic pathways of related quinazolinone derivatives.

The Metabolic Journey of Methaqualone

The biotransformation of methaqualone in the human body is extensive, with the parent drug being almost entirely metabolized before excretion.[3] The primary metabolic route is hydroxylation, occurring on both the tolyl and quinazolinone moieties of the molecule.[4][5] This process is carried out primarily by hepatic microsomal enzymes.[3] The resulting hydroxylated metabolites are then often conjugated with glucuronic acid to facilitate their elimination in the urine.[6]

The major biotransformation pathways include benzylic and para-hydroxylation of the o-tolyl group.[4] Studies have identified a number of key metabolites, with concentrations of these metabolites in urine being significantly higher than that of the unchanged drug.

Key Metabolites of Methaqualone

Several major metabolites of methaqualone have been identified through various analytical techniques. The principal metabolites are monohydroxylated derivatives, although dihydroxy and other minor metabolites have also been detected.[5][6] Ten distinct metabolites, including two acetyl derivatives, have been identified in the urine and blood of an individual who had ingested a significant quantity of the drug.[7]

Table 1: Major Methaqualone Metabolites Identified in Human Urine

| Metabolite Name | Chemical Structure | Notes |

| 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone | Hydroxylation at the methyl group of the tolyl ring. | A major metabolite found in urine and blood.[1][4] |

| 2-methyl-3-(4'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinone | Hydroxylation at the 4'-position of the tolyl ring. | A principal urinary metabolite.[1] |

| 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone | Hydroxylation at the 2-methyl group of the quinazolinone ring. | Identified as a major metabolite in rats.[5] |

| Methaqualone-N-oxide | Oxidation of the quinazolinone ring nitrogen. | Can thermally convert to methaqualone during GC analysis.[1] |

| Dihydrodiol metabolites | Formed via the epoxide-diol pathway. | Seven new metabolites of this type have been detected in human urine.[5] |

Signaling Pathways and Metabolic Transformation

The metabolism of methaqualone primarily proceeds through oxidation reactions catalyzed by cytochrome P450 enzymes in the liver. The epoxide-diol pathway has been identified as a major route for the metabolism of the tolyl moiety in humans.[5]

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methaqualone metabolites in human urine after therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methaqualone: metabolic, kinetic, and clinical pharmacologic observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Determination of methaqualone and its metabolites in urine and blood by UV, GC/FID and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

"Hydroxymethyl-methaqualon" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxymethyl-methaqualone, a primary metabolite of the sedative-hypnotic drug methaqualone. This document details its chemical identity, including its Chemical Abstracts Service (CAS) number and molecular structure. While specific pharmacological data for hydroxymethyl-methaqualone is limited in publicly available literature, this guide extrapolates potential mechanisms of action and signaling pathways based on the extensive research conducted on its parent compound, methaqualone. The guide also includes information on analytical methods for the detection and quantification of hydroxymethyl-methaqualone and discusses general synthetic approaches for quinazolinone derivatives. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Chemical and Physical Properties

Hydroxymethyl-methaqualone is a quinazolinone derivative and a major metabolite of methaqualone. Its chemical identity is well-established, providing a foundation for its study and analysis.

Table 1: Chemical Identifiers and Properties of Hydroxymethyl-methaqualone

| Property | Value |

| IUPAC Name | 2-(hydroxymethyl)-3-(2-methylphenyl)quinazolin-4-one |

| Synonyms | 2-Hydroxymethaqualone, Methaqualone M (2-hydroxymethyl) |

| CAS Number | 5060-49-1[1] |

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | 266.29 g/mol |

Molecular Structure:

Figure 1: 2D Molecular Structure of Hydroxymethyl-methaqualone.

Synthesis of Quinazolinone Derivatives

One general method for the synthesis of the quinazolinone core involves the reaction of an anthranilic acid derivative with an amide or an acid chloride, followed by cyclization. For instance, a one-step synthesis of methaqualone from N-acetylanthranilic acid and o-toluidine has been described.[2] Another approach involves the initial formation of a 2-chloromethyl-4(3H)-quinazolinone intermediate, which can then be converted to the 2-hydroxymethyl derivative.[3]

Pharmacology and Mechanism of Action (Inferred from Methaqualone)

Direct and detailed pharmacological studies on hydroxymethyl-methaqualone are scarce. However, as a primary metabolite, its pharmacological profile is expected to be closely related to that of methaqualone. Methaqualone is a sedative-hypnotic agent that exerts its effects primarily through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[4][5][6][7][8]

Table 2: Pharmacological Profile of Methaqualone

| Parameter | Description |

| Primary Target | GABA-A Receptors[4][5][8] |

| Mechanism | Positive Allosteric Modulator[6][7] |

| Effect | Enhances the inhibitory effects of GABA |

| Clinical Effects | Sedation, Hypnosis, Anxiolysis, Muscle Relaxation |

| Receptor Subtype Specificity | Acts on various GABA-A receptor subtypes[6][7] |

GABA-A Receptor Modulation

Methaqualone binds to a site on the GABA-A receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[6][9] This binding enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in central nervous system depression. Cryo-electron microscopy studies have localized the binding site of methaqualone to the transmembrane domain at the interface between β2 and α1 subunits.[4][5]

References

- 1. Effect of diphenhydramine on methaqualone metabolism: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methaqualone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Hydroxymethyl-methaqualone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Hydroxymethyl-methaqualone, a significant metabolite of the quinazolinone sedative-hypnotic drug, methaqualone. The information is curated for professionals in drug research, development, and forensic analysis, offering a centralized resource for the characterization of this compound.

Chemical and Spectroscopic Data Summary

Hydroxymethyl-methaqualone, also known by its IUPAC name 2-(Hydroxymethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone, is a product of the metabolic oxidation of methaqualone.[1] Its chemical formula is C₁₆H₁₄N₂O₂, with a molecular weight of 266.29 g/mol .[2][3]

Table 1: Mass Spectrometry Data for Hydroxymethyl-methaqualone

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 266.29 g/mol | [2][3] |

| Exact Mass | 266.105528 g/mol | [4] |

| Key Mass Fragments (m/z) | Intense molecular ion at m/e 266.[1] | [1] |

Note: Detailed fragmentation patterns can be found in specialized mass spectrometry databases.

Table 2: Predicted/Typical NMR Spectroscopic Data for Hydroxymethyl-methaqualone

Due to the limited availability of published experimental NMR data specifically for Hydroxymethyl-methaqualone, this table presents predicted chemical shifts (δ) based on its chemical structure and known values for similar quinazolinone derivatives.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic Protons (Quinazolinone & Phenyl) | 7.0 - 8.5 | Multiplets | CH groups on the aromatic rings |

| Methylene Protons | ~4.5 - 5.0 | Singlet | -CH₂-OH |

| Methyl Protons | ~2.2 - 2.5 | Singlet | -CH₃ on the tolyl group |

| Hydroxyl Proton | Variable | Broad Singlet | -OH |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl Carbon | ~160 - 165 | C=O of the quinazolinone ring |

| Aromatic/Heteroaromatic Carbons | ~115 - 150 | Carbons of the quinazolinone and phenyl rings |

| Methylene Carbon | ~60 - 65 | -CH₂-OH |

| Methyl Carbon | ~15 - 20 | -CH₃ on the tolyl group |

Table 3: Typical Infrared (IR) Absorption Bands for Hydroxymethyl-methaqualone

The following are characteristic IR absorption frequencies expected for the functional groups present in Hydroxymethyl-methaqualone.

| Functional Group | Typical Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Alcohol) | 3200 - 3600 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Amide) | 1650 - 1690 | Stretching |

| C=N (Iminé) | 1620 - 1650 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Alcohol) | 1000 - 1260 | Stretching |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for Hydroxymethyl-methaqualone, based on standard laboratory practices for the analysis of small organic molecules and metabolites.

Synthesis of Hydroxymethyl-methaqualone

As a metabolite, Hydroxymethyl-methaqualone is typically isolated from biological samples (e.g., urine) of individuals administered methaqualone.[1] Chemical synthesis would likely follow a multi-step pathway involving the preparation of a suitably functionalized anthranilic acid derivative, followed by condensation with o-toluidine. A plausible, though not explicitly cited, synthetic route could involve the reaction of N-acetyl-2-aminobenzoic acid with a protecting group on the methyl group, followed by deprotection and cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of purified Hydroxymethyl-methaqualone is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced directly via a solid probe or, more commonly, as the eluent from a gas chromatography (GC) or liquid chromatography (LC) column.

-

Ionization Method: Electron Ionization (EI) is a common method for GC-MS analysis of such compounds. Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Metabolic Pathway Visualization

Hydroxymethyl-methaqualone is a primary product of the phase I metabolism of methaqualone. The following diagram illustrates this biotransformation.

Caption: Metabolic conversion of Methaqualone.

This guide serves as a foundational resource for the spectroscopic identification and characterization of Hydroxymethyl-methaqualone. Researchers are encouraged to consult primary literature and spectral databases for the most detailed and up-to-date information.

References

- 1. Methaqualone metabolites. A mass spectrometric investigation of the monohydroxy derivatives of methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of methaqualone and its diphasic titration in pure and tablet forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Potential Biological Activity of Hydroxymethyl-methaqualone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the potential biological activity of hydroxymethyl-methaqualone, a known metabolite of the sedative-hypnotic agent methaqualone. While direct pharmacological data on hydroxymethyl-methaqualone is limited, this whitepaper extrapolates its potential activity based on the well-characterized mechanism of its parent compound. Methaqualone is a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, and it is highly probable that its hydroxylated metabolites share this mechanism.[1][2][3][4] This paper will detail the known metabolism of methaqualone, the pharmacology of methaqualone as a basis for inference, and present detailed experimental protocols for the full characterization of hydroxymethyl-methaqualone's biological activity. All quantitative data for the parent compound and its derivatives are summarized, and key concepts are visualized through signaling pathway and experimental workflow diagrams.

Introduction to Methaqualone and its Metabolites

Methaqualone, a quinazolinone derivative, was first synthesized in 1951 and was medically used as a hypnotic and sedative.[5] It acts as a central nervous system depressant, with effects comparable to barbiturates.[5][6][7] Its mechanism of action is primarily through the positive allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[1][2] Due to its high potential for abuse and addiction, methaqualone's medical use was discontinued in many countries.[1]

The biotransformation of methaqualone in the human body occurs primarily through hydroxylation. Several hydroxylated metabolites have been identified in urine following therapeutic doses of methaqualone.[8] Among these are the hydroxymethyl derivatives, which are the focus of this whitepaper. The two primary isomers are:

-

2-methyl-3-(2′-hydroxymethylphenyl)-4(3H)-quinazolinone

-

2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone

While the existence of these metabolites is confirmed, there is a notable lack of specific quantitative data on their biological activity. One study noted that higher concentrations of 2-methyl-3-(2′-hydroxymethylphenyl)-4(3H)-quinazolinone were observed in individuals who exhibited lower tolerance to methaqualone, suggesting potential biological activity.[8]

Inferred Pharmacology of Hydroxymethyl-methaqualone

Given the structural similarity to the parent compound, it is hypothesized that hydroxymethyl-methaqualone also acts as a positive allosteric modulator of GABA-A receptors. The addition of a hydroxyl group may, however, alter its potency, selectivity for different GABA-A receptor subtypes, and pharmacokinetic properties.

Mechanism of Action of Methaqualone

Methaqualone enhances the effect of GABA at GABA-A receptors, which are ligand-gated ion channels.[1][2] Upon binding of GABA, these channels open, allowing the influx of chloride ions, which hyperpolarizes the neuron and inhibits the firing of action potentials. Methaqualone binds to a site on the GABA-A receptor distinct from the GABA, benzodiazepine, and barbiturate binding sites.[1] Recent cryo-electron microscopy studies have identified the binding pocket for methaqualone in the transmembrane domain of the GABA-A receptor.[6][9] This binding potentiates the GABA-induced chloride current, leading to the sedative and hypnotic effects of the drug.

Quantitative Data

Specific quantitative data for hydroxymethyl-methaqualone is not available in the current literature. The following table summarizes the available data for the parent compound, methaqualone.

| Compound | Parameter | Value | Species | Assay Type |

| Methaqualone | LD50 | 326 mg/kg | Rat | Oral |

| Methaqualone | LD50 | 1250 mg/kg | Mouse | Oral |

Experimental Protocols

To fully characterize the biological activity of hydroxymethyl-methaqualone, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.

In Vitro: GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of hydroxymethyl-methaqualone to the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the methaqualone site on the GABA-A receptor (e.g., [³H]-methaqualone, if available, or a suitable surrogate), and varying concentrations of hydroxymethyl-methaqualone.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled methaqualone.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a set time (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the hydroxymethyl-methaqualone concentration.

-

Determine the IC50 (the concentration of hydroxymethyl-methaqualone that inhibits 50% of the specific binding of the radioligand) from the resulting curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

In Vitro: Electrophysiological Studies

Objective: To determine the functional effect of hydroxymethyl-methaqualone on GABA-A receptor activity.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express GABA-A receptors.

-

Transiently transfect the cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).

-

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes or Patch-Clamp in Mammalian Cells:

-

Prepare Xenopus laevis oocytes and inject them with cRNA encoding the GABA-A receptor subunits.

-

Alternatively, use the transfected mammalian cells.

-

Perform whole-cell voltage-clamp recordings.

-

Hold the cell membrane at a potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current.

-

Co-apply varying concentrations of hydroxymethyl-methaqualone with the GABA to determine its modulatory effect on the GABA-induced current.

-

Apply hydroxymethyl-methaqualone alone to test for direct agonist activity.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of hydroxymethyl-methaqualone.

-

Plot the potentiation of the GABA response as a function of the hydroxymethyl-methaqualone concentration.

-

Determine the EC50 (the concentration of hydroxymethyl-methaqualone that produces 50% of its maximal effect).

-

Conclusion

Hydroxymethyl-methaqualone is a known human metabolite of methaqualone. While direct experimental data on its biological activity is currently lacking, its structural similarity to the parent compound strongly suggests that it acts as a positive allosteric modulator of the GABA-A receptor. Further research, following the experimental protocols outlined in this whitepaper, is necessary to fully elucidate its pharmacological profile, including its potency, efficacy, and selectivity. Such studies will be crucial for understanding the contribution of this metabolite to the overall pharmacological and toxicological effects of methaqualone. This knowledge is vital for researchers in the fields of pharmacology, toxicology, and drug development.

References

- 1. Methaqualone - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Methaqualone metabolites in human urine after therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights into GABAA receptor potentiation by Quaalude - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Hand: Elucidating the Role of Hydroxymethyl-methaqualone in Methaqualone's Complex Pharmacology

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methaqualone, a quinazolinone sedative-hypnotic, exerts its primary effects through positive allosteric modulation of GABAA receptors. While the parent compound's pharmacology is relatively well-understood, the contribution of its metabolites to its overall effects, particularly adverse reactions, remains a critical area of investigation. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of the role of a key metabolite, 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone (hydroxymethyl-methaqualone), in the complex pharmacological profile of methaqualone. This document details the metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and visualizes the underlying biochemical processes to support further research and development in this area.

Introduction

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) was widely prescribed as a sedative and hypnotic agent in the mid-20th century.[1] Its mechanism of action is primarily attributed to its interaction with GABAA receptors, where it acts as a positive allosteric modulator, enhancing the inhibitory effects of the neurotransmitter GABA.[1][2] This action is distinct from that of benzodiazepines and barbiturates, targeting a different site on the receptor complex.[1] Despite its clinical discontinuation in many countries due to its high potential for abuse and dependence, understanding its complete pharmacological profile remains a subject of scientific interest.

The biotransformation of methaqualone in the human body results in a variety of metabolites, primarily through hydroxylation of the o-tolyl and methyl moieties.[3] Among these, hydroxymethyl-methaqualone has been identified as a major metabolite.[3] Intriguingly, early studies have suggested a potential link between the concentration of this metabolite and an individual's tolerance to the drug, hinting at its significant contribution to the overall effects, and possibly the adverse event profile, of methaqualone.[3] This whitepaper aims to consolidate the existing knowledge on hydroxymethyl-methaqualone, providing a technical foundation for researchers exploring its synthesis, pharmacology, and impact on methaqualone's activity.

Metabolic Profile and Quantitative Data

The primary metabolic pathway for methaqualone in humans is oxidation, catalyzed by hepatic microsomal enzymes. This process results in the formation of several hydroxylated metabolites. The major biotransformation occurs through benzylic and para-hydroxylation of the o-tolyl group.[3]

Table 1: Principal Monohydroxylated Metabolites of Methaqualone in Human Urine

| Metabolite Name | Chemical Name | Relative Abundance |

| Hydroxymethyl-methaqualone | 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone | Major |

| 2-Hydroxymethyl-methaqualone | 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone | Major |

| 3'-Hydroxy-methaqualone | 2-methyl-3-(3'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinone | Major |

| 4'-Hydroxy-methaqualone | 2-methyl-3-(4'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinone | Major |

Note: The table is a summary based on findings from studies on methaqualone metabolism.[3] Precise quantitative ratios can vary between individuals.

A significant finding in the study of methaqualone metabolism is the observation that higher urinary concentrations of 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone were detected in individuals who exhibited lower tolerance to the drug.[3] This suggests that this metabolite may be pharmacologically active and could contribute to the dose-limiting side effects of methaqualone. However, a direct causal relationship and the precise pharmacological activity of hydroxymethyl-methaqualone remain to be fully elucidated.

Experimental Protocols

General Synthesis of the Quinazolinone Core

Conceptual Synthetic Pathway:

Analytical Protocol for Metabolite Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of methaqualone and its metabolites in biological fluids are typically performed using GC-MS. This method offers high sensitivity and specificity.

Sample Preparation and Extraction Workflow:

Signaling Pathways and Mechanism of Action

Methaqualone's primary molecular target is the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

It is hypothesized that hydroxymethyl-methaqualone may also interact with the GABAA receptor, potentially with a different affinity or efficacy than the parent compound. An increased agonistic or modulatory activity at the GABAA receptor could explain the observed lower tolerance in individuals with higher levels of this metabolite. Alternatively, it may exhibit off-target effects on other receptor systems, contributing to a more complex and potentially adverse pharmacological profile. Further research, including receptor binding assays and functional studies with the isolated metabolite, is necessary to confirm its precise mechanism of action.

Conclusion and Future Directions

The available evidence strongly suggests that hydroxymethyl-methaqualone is not an inactive metabolite but rather plays a significant role in the overall pharmacological and toxicological effects of methaqualone. The correlation between higher concentrations of this metabolite and reduced tolerance underscores the need for a more thorough investigation into its specific properties.

Future research should prioritize the following:

-

Chemical Synthesis: Development of a robust and scalable synthetic route for 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone to enable comprehensive pharmacological characterization.

-

Pharmacological Profiling: In vitro receptor binding and functional assays to determine the affinity and efficacy of hydroxymethyl-methaqualone at GABAA receptor subtypes and other potential central nervous system targets.

-

In Vivo Studies: Preclinical animal studies to evaluate the sedative, hypnotic, and potential toxic effects of hydroxymethyl-methaqualone in isolation and in comparison to the parent drug.

-

Pharmacokinetic Modeling: Detailed pharmacokinetic studies to understand the formation, distribution, and elimination of hydroxymethyl-methaqualone, which will be crucial for interpreting its contribution to the overall effects of methaqualone in humans.

A deeper understanding of the role of hydroxymethyl-methaqualone will not only provide a more complete picture of methaqualone's pharmacology but also offer valuable insights for the development of safer sedative-hypnotic agents and for the clinical management of intoxication cases.

References

- 1. Methaqualone - Wikipedia [en.wikipedia.org]

- 2. Methaqualone | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]

- 3. Metabolism of methaqualone by the epoxide-diol pathway in man and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A survey of reported synthesis of methaqualone and some positional and structural isomers - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

Detecting Hydroxymethyl-methaqualone in Human Urine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of hydroxymethyl-methaqualone in human urine samples. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development and toxicology.

Introduction

Methaqualone, a sedative-hypnotic drug, undergoes extensive metabolism in the human body, with only a small fraction of the parent drug excreted unchanged in urine. A significant portion is biotransformed into various hydroxylated metabolites, which are then conjugated, primarily as glucuronides, for excretion. Among these, hydroxymethyl-methaqualone, specifically 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone, has been identified as a major urinary metabolite. Therefore, the detection of this metabolite is a reliable indicator of methaqualone ingestion.

This guide details the established analytical procedures for detecting hydroxymethyl-methaqualone, focusing on sample preparation, chromatographic separation, and mass spectrometric identification and quantification.

Analytical Methodologies

The detection of hydroxymethyl-methaqualone in urine typically involves a multi-step process encompassing sample preparation to liberate the metabolite from its conjugated form and remove interfering substances, followed by instrumental analysis for separation and identification. The most common and reliable techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

As hydroxymethyl-methaqualone is primarily excreted as a glucuronide conjugate, a hydrolysis step is essential to cleave the conjugate and allow for the extraction of the free metabolite.

Experimental Protocol: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

-

Enzymatic Hydrolysis:

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a HyperSep™ Verify CX SPE cartridge (6 mL, 200 mg) by passing 3 mL of methanol followed by 3 mL of 0.1% formic acid.[1]

-

Loading: Apply the hydrolyzed urine sample to the conditioned SPE cartridge. Apply a slight vacuum to achieve a flow rate of approximately one drop per second.[1]

-

Washing (Interference Elution):

-

Drying: Dry the cartridge under a strong vacuum.[1]

-

Elution: Elute the analyte with two 0.5 mL aliquots of a methanol and 5% ammonia solution (95:5, pH 9).[1]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 65°C.[1]

-

Reconstitution: Reconstitute the dried residue in 50 µL of methanol for GC-MS analysis or a suitable mobile phase for LC-MS/MS analysis.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely used technique for the definitive identification of methaqualone and its metabolites.

Experimental Protocol: GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Mass Spectrometer (MS) Conditions:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the analysis of drugs of abuse and their metabolites.

Experimental Protocol: LC-MS/MS Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: Phenyl-butyl column (e.g., 150 × 2.1 mm i.d., 2.2 µm particle size).[3]

-

Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.[3]

-

Mobile Phase B: 0.1% formic acid and 10 mM ammonium formate in methanol.[3]

-

Flow Rate: 0.2 mL/min.[3]

-

Column Temperature: 40°C.[3]

-

Gradient Elution: A gradient program should be optimized to achieve separation from other metabolites and endogenous urine components.[3]

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for hydroxymethyl-methaqualone and an internal standard (e.g., methaqualone-d7) must be determined by direct infusion of the analytical standards.[3]

-

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of methaqualone and its metabolites from various sources. It is important to note that specific values for hydroxymethyl-methaqualone are not always individually reported in all studies.

| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Concentration Range Detected | Reference |

| Methaqualone and analogs | UHPLC-QqQ-MS/MS | Blood | 0.1 - 0.2 ng/mL | 84.2 - 113.7 | Not specified | [3] |

| Methaqualone | Immunoassay (Urine) | Urine | Cut-off: 300 ng/mL | Not applicable | Qualitative | [5] |

| 2-hydroxy methaqualone | Immunoassay (Urine) | Urine | Cut-off: 3000 ng/mL | Not applicable | Qualitative | [5] |

| 3-hydroxy methaqualone | Immunoassay (Urine) | Urine | Cut-off: 500 ng/mL | Not applicable | Qualitative | [5] |

| 4-hydroxy methaqualone | Immunoassay (Urine) | Urine | Cut-off: 500 ng/mL | Not applicable | Qualitative | [5] |

Synthesis of Reference Standard

The availability of a pure reference standard of 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone is critical for the unequivocal identification and accurate quantification of this metabolite. The synthesis can be achieved through various organic chemistry routes. A common approach involves the reaction of N-acetylanthranilic acid with o-toluidine, followed by further modifications.[6][7][8][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of hydroxymethyl-methaqualone in human urine.

Caption: General workflow for identifying hydroxymethyl-methaqualone in urine.

Methaqualone Metabolism Overview

The following diagram provides a simplified overview of the metabolic conversion of methaqualone to its hydroxymethyl metabolite.

Caption: Simplified metabolic pathway of methaqualone to its excreted metabolite.

References

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. esmed.org [esmed.org]

- 5. narcocheck.com [narcocheck.com]

- 6. researchgate.net [researchgate.net]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. jddtonline.info [jddtonline.info]

The Formation of Hydroxymethyl-Methaqualone via the Epoxide-Diol Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of hydroxymethyl-methaqualone, a significant metabolite of the sedative-hypnotic drug methaqualone. The primary metabolic route discussed is the epoxide-diol pathway, a critical enzymatic process in xenobiotic transformation. This document details the key enzymes involved, the proposed metabolic cascade, and the experimental protocols utilized to elucidate this pathway. While specific quantitative kinetic data for the formation of hydroxymethyl-methaqualone is not extensively available in publicly accessible literature, this guide summarizes the existing qualitative knowledge and provides the methodological framework for its investigation.

Introduction

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is a sedative and hypnotic drug that undergoes extensive metabolism in the body. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. One of the major metabolic routes for methaqualone is the epoxide-diol pathway, which leads to the formation of several hydroxylated metabolites, including hydroxymethyl-methaqualone. This pathway involves a two-step enzymatic process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH).

The term "Hydroxymethyl-methaqualone" generally refers to two primary metabolites:

-

2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone

-

2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone

These metabolites are formed through the hydroxylation of the tolyl and methyl groups of the parent compound, a process initiated by epoxidation.

The Epoxide-Diol Pathway in Methaqualone Metabolism

The metabolism of methaqualone via the epoxide-diol pathway is a classic example of xenobiotic transformation, aimed at increasing the polarity of the drug to facilitate its excretion. The pathway can be conceptualized in two main stages:

-